sodium;2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetate
CAS No.:
Cat. No.: VC4061326
Molecular Formula: C21H18ClFNNaO4S
Molecular Weight: 457.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H18ClFNNaO4S |
|---|---|
| Molecular Weight | 457.9 g/mol |
| IUPAC Name | sodium;2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetate |
| Standard InChI | InChI=1S/C21H19ClFNO4S.Na/c1-29(27,28)18-10-15(23)9-17-16-7-4-13(8-19(25)26)20(16)24(21(17)18)11-12-2-5-14(22)6-3-12;/h2-3,5-6,9-10,13H,4,7-8,11H2,1H3,(H,25,26);/q;+1/p-1/t13-;/m1./s1 |
| Standard InChI Key | DWCYUNBVZHNVET-BTQNPOSSSA-M |
| Isomeric SMILES | CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CC[C@@H]3CC(=O)[O-])CC4=CC=C(C=C4)Cl)F.[Na+] |
| SMILES | CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CCC3CC(=O)[O-])CC4=CC=C(C=C4)Cl)F.[Na+] |
| Canonical SMILES | CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CCC3CC(=O)[O-])CC4=CC=C(C=C4)Cl)F.[Na+] |
Introduction
Sodium;2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetate, commonly referred to as Laropiprant sodium, is a complex organic compound belonging to the class of substituted indole derivatives. This compound has garnered significant attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases .
Key Structural Data:
-
Molecular Formula: C21H18ClFNNaO4S
-
IUPAC Name: Sodium;2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetate
Mechanism of Action and Potential Applications
The mechanism of action for sodium;2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetate involves interaction with biological targets such as receptors or enzymes. This compound is primarily known for its role as Laropiprant, which is used to inhibit the enzyme DTPD (dipeptidyl peptidase IV) and has been studied for its potential in managing conditions related to this enzyme's activity .
Potential Therapeutic Applications:
-
Disease Management: The compound is explored for its potential in treating diseases where DTPD inhibition is beneficial.
-
Pharmacological Studies: Further research is needed to fully understand its pharmacological profile and potential side effects.
Synthesis and Characterization:
-
Synthesis Steps: The synthesis involves several chemical transformations, often starting from simpler indole derivatives and incorporating the necessary functional groups through controlled reactions.
-
Characterization Techniques: Techniques such as NMR and LC-MS are used to confirm the structure and purity of the synthesized compound .
Biological Activity:
-
In Vitro Studies: While specific in vitro data for this compound is limited, related compounds have shown promise in various biological assays, indicating potential for therapeutic applications .
-
Docking Studies: Molecular docking studies can provide insights into how the compound interacts with biological targets, though specific data for this compound is not widely reported .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume